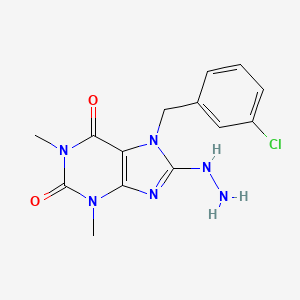![molecular formula C17H16ClNO2 B4967683 1-(4-chlorophenyl)-3-[(2-ethoxyphenyl)amino]-2-propen-1-one](/img/structure/B4967683.png)
1-(4-chlorophenyl)-3-[(2-ethoxyphenyl)amino]-2-propen-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-chlorophenyl)-3-[(2-ethoxyphenyl)amino]-2-propen-1-one, also known as Clomiphene, is a synthetic estrogen receptor modulator (SERM) that is commonly used in scientific research. Clomiphene is used in various fields of research, such as in the study of female infertility, breast cancer, and osteoporosis.
Wirkmechanismus
1-(4-chlorophenyl)-3-[(2-ethoxyphenyl)amino]-2-propen-1-one acts as a selective estrogen receptor modulator (SERM), which means that it can act as either an agonist or antagonist depending on the target tissue. In the hypothalamus, 1-(4-chlorophenyl)-3-[(2-ethoxyphenyl)amino]-2-propen-1-one acts as an antagonist, blocking estrogen receptors and leading to an increase in FSH and LH secretion. In the ovaries, 1-(4-chlorophenyl)-3-[(2-ethoxyphenyl)amino]-2-propen-1-one acts as an agonist, binding to estrogen receptors and stimulating ovulation.
Biochemical and Physiological Effects:
1-(4-chlorophenyl)-3-[(2-ethoxyphenyl)amino]-2-propen-1-one has been shown to have various biochemical and physiological effects, including an increase in FSH and LH secretion, stimulation of ovulation, and an increase in endometrial thickness. 1-(4-chlorophenyl)-3-[(2-ethoxyphenyl)amino]-2-propen-1-one has also been shown to have anti-estrogenic effects in breast tissue, making it a potential treatment for breast cancer.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-(4-chlorophenyl)-3-[(2-ethoxyphenyl)amino]-2-propen-1-one in lab experiments is its well-established mechanism of action and safety profile. However, one limitation is that 1-(4-chlorophenyl)-3-[(2-ethoxyphenyl)amino]-2-propen-1-one is a relatively expensive compound, which may limit its use in certain research settings.
Zukünftige Richtungen
There are several potential future directions for research involving 1-(4-chlorophenyl)-3-[(2-ethoxyphenyl)amino]-2-propen-1-one. One area of interest is the use of 1-(4-chlorophenyl)-3-[(2-ethoxyphenyl)amino]-2-propen-1-one as a potential treatment for male infertility. Another area of interest is the potential use of 1-(4-chlorophenyl)-3-[(2-ethoxyphenyl)amino]-2-propen-1-one in the treatment of breast cancer, particularly in combination with other anti-cancer drugs. Additionally, further research is needed to fully understand the long-term safety and efficacy of 1-(4-chlorophenyl)-3-[(2-ethoxyphenyl)amino]-2-propen-1-one in various research settings.
Synthesemethoden
1-(4-chlorophenyl)-3-[(2-ethoxyphenyl)amino]-2-propen-1-one can be synthesized through a multi-step process involving the condensation of 4-chlorobenzaldehyde with ethyl acetoacetate, followed by the reduction of the resulting product and subsequent reaction with 2-ethoxyaniline.
Wissenschaftliche Forschungsanwendungen
1-(4-chlorophenyl)-3-[(2-ethoxyphenyl)amino]-2-propen-1-one is primarily used in scientific research to study female infertility, particularly in cases of anovulation. 1-(4-chlorophenyl)-3-[(2-ethoxyphenyl)amino]-2-propen-1-one works by blocking estrogen receptors in the hypothalamus, leading to an increase in follicle-stimulating hormone (FSH) and luteinizing hormone (LH) secretion, which in turn stimulates ovulation.
Eigenschaften
IUPAC Name |
(E)-1-(4-chlorophenyl)-3-(2-ethoxyanilino)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO2/c1-2-21-17-6-4-3-5-15(17)19-12-11-16(20)13-7-9-14(18)10-8-13/h3-12,19H,2H2,1H3/b12-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLRQJNFRUXTDAH-VAWYXSNFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC=CC(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=CC=C1N/C=C/C(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-1-(4-chlorophenyl)-3-(2-ethoxyanilino)prop-2-en-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 1-(tetrahydro-2H-thiopyran-4-yl)-4-[2-(trifluoromethyl)benzyl]-4-piperidinecarboxylate](/img/structure/B4967606.png)
![3-{3-[3-(6-methoxy-2-pyridinyl)phenyl]-1H-pyrazol-1-yl}-1-propanol](/img/structure/B4967608.png)
![2-(2,3-dihydro-1H-inden-5-yloxy)-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B4967609.png)
![5-({3-[(4aS*,8aR*)-octahydro-2(1H)-isoquinolinylcarbonyl]-5-isoxazolyl}methoxy)isoquinoline](/img/structure/B4967613.png)
![2-(1H-benzimidazol-2-ylthio)-N-[2-(trifluoromethyl)phenyl]propanamide](/img/structure/B4967619.png)
![3-[(4-chlorophenyl)thio]-N-[2-(trifluoromethyl)phenyl]propanamide](/img/structure/B4967627.png)
![3-methoxy-N-({2-[4-(2-pyridinyl)-1-piperazinyl]-3-pyridinyl}methyl)propanamide](/img/structure/B4967635.png)

![2-(4-bromophenyl)-2-oxoethyl 5-[(2-ethylphenyl)amino]-5-oxopentanoate](/img/structure/B4967645.png)

![5-[(9-methyl-9H-carbazol-2-yl)methylene]-3-(4-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4967677.png)
![2-(4-bromophenyl)-5-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B4967691.png)
![(2,6-dichloro-4-{[1-(4-ethylphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)acetic acid](/img/structure/B4967701.png)
![N-[4-(benzoylamino)phenyl]-4-methyl-3-(1-piperidinylsulfonyl)benzamide](/img/structure/B4967714.png)